(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate
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Overview
Description
(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrrolidine ring substituted with an amino group, a tert-butyl ester, and a sulfonylmethyl group attached to a dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 3-aminopyrrolidine-1-carboxylate and 2,5-dimethoxybenzenesulfonyl chloride.
Reaction Steps:
Reaction Conditions: Typical conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, bases like triethylamine or sodium hydride, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the sulfonylmethyl moiety.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products will vary based on the substituent introduced to the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with sulfonyl-containing substrates.
Protein Modification: Can be used to modify proteins through sulfonylation reactions.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrrolidine ring and tert-butyl ester provide structural stability and influence the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenyl)methyl)pyrrolidine-1-carboxylate:
(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring, affecting its steric and electronic properties.
Uniqueness
The presence of both the sulfonylmethyl group and the dimethoxyphenyl moiety in (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate provides unique reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-[(2,5-dimethoxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6S/c1-18(2,3)26-17(21)20-9-12(14(19)10-20)11-27(22,23)16-8-13(24-4)6-7-15(16)25-5/h6-8,12,14H,9-11,19H2,1-5H3/t12-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKXOJBTCIHJIK-JSGCOSHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679935 |
Source
|
Record name | tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-88-6 |
Source
|
Record name | tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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